molecular formula C12H8Cl2CuN2 B079653 Dichloro(1,10-phenanthroline)copper(II) CAS No. 14783-09-6

Dichloro(1,10-phenanthroline)copper(II)

Cat. No. B079653
CAS RN: 14783-09-6
M. Wt: 314.65 g/mol
InChI Key: PHECBGBJCLDCMF-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of Dichloro(1,10-phenanthroline)copper(II) involves coordination chemistry principles where 1,10-phenanthroline acts in a bidentate chelating mode with N,N-metal binding. Various methodologies have been developed to synthesize this complex, often involving the direct reaction of copper(II) salts with 1,10-phenanthroline under specific conditions. The conditions under which these reactions are carried out, such as solvent choice, temperature, and the presence of other ligands or counter ions, can significantly influence the yield and purity of the resulting complex (Kamat & Revankar, 2018).

Molecular Structure Analysis

The molecular structure of Dichloro(1,10-phenanthroline)copper(II) complexes can vary from square-planar to octahedral, depending on the coordination environment and the presence of additional ligands or solvents. X-ray crystallography studies have provided detailed insights into the geometries of these complexes, revealing the importance of the phenanthroline ligand in stabilizing the copper(II) center and influencing the overall structure of the complex (Molčanov et al., 2014).

Chemical Reactions and Properties

Dichloro(1,10-phenanthroline)copper(II) complexes exhibit a range of chemical reactivities, including redox properties and the ability to participate in coordination reactions with various ligands. These complexes have been studied for their catalytic activities, especially in oxidation reactions and in the activation of small molecules. The redox behavior of these complexes is significantly influenced by the phenanthroline ligand, which can stabilize different oxidation states of copper (Malinina et al., 2018).

Physical Properties Analysis

The physical properties of Dichloro(1,10-phenanthroline)copper(II), such as solubility, melting point, and thermal stability, are crucial for its handling and potential applications. These properties are determined by the molecular structure and the nature of the interactions within the crystal lattice. Studies have shown that these complexes can exhibit interesting photophysical and electrochemical properties, making them suitable for applications in sensing, imaging, and as photocatalysts (Kamath et al., 2016).

Chemical Properties Analysis

The chemical properties of Dichloro(1,10-phenanthroline)copper(II) are characterized by its reactivity towards other ligands, solvents, and reagents. These complexes can undergo ligand exchange reactions, participate in electron transfer processes, and act as catalysts in various chemical transformations. The ligand field strength of 1,10-phenanthroline and the electronic configuration of the copper(II) ion play significant roles in determining the complex's reactivity and stability (Cetin et al., 2017).

Scientific Research Applications

1. Biochemical Properties

  • Methods of Application: The copper (II) is coordinated by salubrinal through the thionic group, as shown by the UV-Vis, IR, ESI-MS and tandem mass results, together with the theoretical calculations .
  • Results: The formed complex showed a good cytotoxic activity on A2780 cells, 82 fold higher than that of the precursor salubrinal and 1.4 fold higher than that of [Cu (phen) 2 (H 2 O)] (ClO 4) 2 .

2. Spectroscopic Properties

  • Application Summary: A new dichloro (1,10-phenanthroline) (1,2,4-triazole-3-carboxylic-acid)copper (II) was synthesized, and the most stable optimized structure was determined using the B3LYP/LANL2DZ basis set, followed by FTIR and NMR characterization .
  • Methods of Application: The molecular geometric structure analysis and vibrational frequencies of the Cu (II) complex were calculated by using density functional theory calculations in the ground state .
  • Results: The obtained computational values were compared with the experimental values. The ProTox-II webserver was utilized for toxicological evaluation of the organism and organ, as well as molecular mechanisms of toxicity evidenced by the median lethal dose (LD 50 ) .

3. Catalyst for Oxidative Carbonylation of Methanol

  • Application Summary: Dichloro(1,10-phenanthroline)copper(II) is used as a catalyst for the oxidative carbonylation of methanol .

4. Oxidative Carbonylation of Methanol

  • Application Summary: Dichloro(1,10-phenanthroline)copper(II) is used as a catalyst for the oxidative carbonylation of methanol .

5. Cyclohexane and Toluene Oxidation

  • Application Summary: Dichloro(1,10-phenanthroline)copper(II) is used as a catalyst for the oxidation of cyclohexane and toluene .

6. Selective Oxidation of Tetralin

  • Application Summary: Dichloro(1,10-phenanthroline)copper(II) is used as a catalyst for the selective oxidation of tetralin .

4. Oxidative Carbonylation of Methanol

  • Application Summary: Dichloro(1,10-phenanthroline)copper(II) is used as a catalyst for the oxidative carbonylation of methanol .

5. Cyclohexane and Toluene Oxidation

  • Application Summary: Dichloro(1,10-phenanthroline)copper(II) is used as a catalyst for the oxidation of cyclohexane and toluene .

6. Selective Oxidation of Tetralin

  • Application Summary: Dichloro(1,10-phenanthroline)copper(II) is used as a catalyst for the selective oxidation of tetralin .

Safety And Hazards

Dichloro(1,10-phenanthroline)copper(II) is classified as Eye Irritant 2 and Skin Irritant 2 . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or if eye irritation persists .

Future Directions

A metallopeptide consisting of a reactive oxygen species (ROS) generating dichloro (1,10-phenanthroline)copper (II) unit and a mitochondria-penetrating peptide (MPP) was used to exploit the higher mitochondrial load in breast cancer stem cells (CSCs) and their vulnerability to mitochondrial damage to potently and selectively kill breast CSCs . This represents a promising direction for future research and applications of Dichloro(1,10-phenanthroline)copper(II).

properties

IUPAC Name

dichlorocopper;1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHECBGBJCLDCMF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2CuN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422001
Record name Dichloro(1,10-phenanthroline)copper(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(1,10-phenanthroline)copper(II)

CAS RN

14783-09-6
Record name (T-4)-Dichloro(1,10-phenanthroline-κN1,κN10)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14783-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro(1,10-phenanthroline)copper(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(1,10-phenanthroline)copper(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
K Laws, G Bineva‐Todd, A Eskandari, C Lu… - Angewandte …, 2018 - Wiley Online Library
The breast cancer stem cell (CSC) and bulk breast cancer cell potency of a series of metallopeptides containing dichloro(1,10‐phenanthroline)copper(II) and various organelle‐…
Number of citations: 96 onlinelibrary.wiley.com
JN Boodram, IJ Mcgregor, PM Bruno… - Angewandte …, 2016 - Wiley Online Library
The breast cancer stem cell (CSC) potency of a series of copper(II)–phenanthroline complexes containing the nonsteroidal anti‐inflammatory drug (NSAID), indomethacin, is reported. …
Number of citations: 130 onlinelibrary.wiley.com
W Stańczyk, J Czapla-Masztafiak - … Methods in Physics Research Section B …, 2021 - Elsevier
New alternatives of platinum chemotherapeutics are still in the area of interest of many researches, that concentrates around other metal compounds, like copper. In this paper we …
Number of citations: 3 www.sciencedirect.com
A Eskandari, JN Boodram, PB Cressey, C Lu… - Dalton …, 2016 - pubs.rsc.org
We report the cancer stem cell (CSC) potency of a novel series of copper(II)-phenanthroline complexes bearing nonsteriodial anti-inflammatory drugs: naproxen, tolfenamic acid, and …
Number of citations: 43 pubs.rsc.org
J Northcote-Smith, A Johnson, K Singh, F Ortu… - Inorganics, 2021 - mdpi.com
Breast cancer stem cells (CSCs) are a sub-population of tumour cells that can promote breast cancer relapse and metastasis. Current treatments are unable to completely remove …
Number of citations: 8 www.mdpi.com
HX Wei, SH Kim, G Li - Tetrahedron, 2001 - Elsevier
Transition metal–ligand complex-catalyzed regio- and stereoselective aminohalogenation of cinnamic esters has been developed using p-TsNCl 2 as the nitrogen and chlorine sources. …
Number of citations: 95 www.sciencedirect.com
N Cruz, JO Pinho, G Soveral, L Ascensão, N Matela… - Nanomaterials, 2020 - mdpi.com
Cancer is a major health concern and the prognosis is often poor. Significant advances in nanotechnology are now driving a revolution in cancer detection and treatment. The goal of …
Number of citations: 14 www.mdpi.com
K Laws, K Suntharalingam - ChemBioChem, 2018 - Wiley Online Library
Cancer stem cells (CSCs) are heavily linked to fatal incidences of cancer relapse and metastasis. Conventional cancer therapies such as surgery, chemotherapy and radiation are …
WI Stańczyk, J Czapla-Masztafiak, W Błachucki… - Nuclear Instruments and …, 2023 - Elsevier
From the commonly known metal-based chemotherapeutics, like cisplatin, there is ongoing interest in searching for some of their alternatives, including copper complexes containing …
Number of citations: 0 www.sciencedirect.com
KG Daniel, P Gupta, RH Harbach, WC Guida… - Biochemical …, 2004 - Elsevier
Here we report that organic copper complexes can potently and selectively inhibit the chymotrypsin-like activity of the proteasome in vitro and in vivo. Several copper compounds, such …
Number of citations: 355 www.sciencedirect.com

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